molecular formula C20H21N3O3S2 B11176795 N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide

N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide

Cat. No.: B11176795
M. Wt: 415.5 g/mol
InChI Key: KPEQFVQOHNYOJS-UHFFFAOYSA-N
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Description

N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

The synthesis of N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired 1,3,4-thiadiazole derivative.

Chemical Reactions Analysis

N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl chlorides, potassium thiocyanate, and phenylisothiocyanate . The major products formed from these reactions are typically other 1,3,4-thiadiazole derivatives with different substituents, which can exhibit different biological activities.

Mechanism of Action

The mechanism of action of N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity and disrupting essential biological processes . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C20H21N3O3S2/c1-15(16-8-4-2-5-9-16)14-19-22-23-20(27-19)21-18(24)12-13-28(25,26)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,21,23,24)

InChI Key

KPEQFVQOHNYOJS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN=C(S1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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